dTDP-4-amino-4,6-dideoxy-D-galactose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H27N3O14P2 |
|---|---|
Molecular Weight |
547.34 g/mol |
IUPAC Name |
[(3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(17)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12+,13-,15?/m1/s1 |
InChI Key |
UIVJXHWSIFBBCY-WDQPOOCWSA-N |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Origin of Product |
United States |
Biosynthesis Pathway of Dtdp 4 Amino 4,6 Dideoxy D Galactose
Initial Substrate Activation and Precursor Formation
The journey from a simple hexose phosphate (B84403) to a complex dideoxy-aminosugar begins with the activation of the glucose moiety and its subsequent modification to an intermediate primed for amination. This preparatory phase is catalyzed by two key enzymes, RmlA and RmlB, which work in succession to produce the critical keto-sugar intermediate.
Role of Glucose-1-phosphate Thymidylyltransferase (RmlA) in dTDP-D-glucose Synthesis
The first committed step in the biosynthesis of dTDP-4-amino-4,6-dideoxy-D-galactose is the activation of α-D-glucose-1-phosphate. This reaction is catalyzed by the enzyme Glucose-1-phosphate Thymidylyltransferase, also known as RmlA. This enzyme facilitates the condensation of α-D-glucose-1-phosphate with deoxythymidine triphosphate (dTTP), resulting in the formation of dTDP-D-glucose and pyrophosphate (PPi). This reaction is essential for channeling glucose into the pathway for the synthesis of various deoxy and aminosugars found in bacterial cell walls. The release and subsequent hydrolysis of pyrophosphate drive the reaction in the forward direction, ensuring an adequate supply of the activated sugar nucleotide for the downstream enzymes.
Function of dTDP-D-glucose 4,6-Dehydratase (RmlB) in dTDP-4-keto-6-deoxy-D-glucose Production
Following the formation of dTDP-D-glucose, the next enzymatic step involves a dehydration reaction at the C4 and C6 positions of the glucose moiety. This reaction is catalyzed by dTDP-D-glucose 4,6-Dehydratase, or RmlB. RmlB converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. This conversion is a critical transformation, as it introduces a keto group at the C4 position, which is the site of the subsequent amination reaction. The mechanism of RmlB involves the transient oxidation of the C4 hydroxyl group, followed by the elimination of water from the C5 and C6 positions, and finally, a reduction at C6. This enzymatic step sets the stage for the final diversification of the sugar nucleotide.
| Enzyme | Substrate | Product |
| Glucose-1-phosphate Thymidylyltransferase (RmlA) | α-D-glucose-1-phosphate, dTTP | dTDP-D-glucose, Pyrophosphate |
| dTDP-D-glucose 4,6-Dehydratase (RmlB) | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |
Amination and Stereochemical Transformation to this compound
The final stage in the biosynthesis of this compound involves the introduction of an amino group at the C4 position of the sugar ring. This crucial step is carried out by a specific aminotransferase that not only adds the amino functionality but also establishes the correct stereochemistry of the final product.
Catalytic Action of dTDP-4-amino-4,6-dideoxygalactose Transaminase (WecE/RffA/VioA, EC 2.6.1.59)
The enzyme responsible for the amination step is dTDP-4-amino-4,6-dideoxygalactose Transaminase, which is also known by the gene names WecE, RffA, or VioA. This enzyme catalyzes the transfer of an amino group from an amino acid donor, typically L-glutamate, to the C4-keto group of dTDP-4-keto-6-deoxy-D-glucose. The reaction yields this compound and 2-oxoglutarate. This transamination reaction is a pivotal step that defines the identity of the final aminosugar product.
Substrate Specificity and Reaction Equilibrium of WecE/RffA
WecE/RffA exhibits a high degree of specificity for its substrates. The enzyme preferentially utilizes dTDP-4-keto-6-deoxy-D-glucose as the sugar nucleotide acceptor and L-glutamate as the amino group donor. The kinetic parameters of the Escherichia coli WecE have been determined, showing a Michaelis constant (KM) for TDP-4-keto-6-deoxy-D-glucose of 0.11 mM and a catalytic rate constant (kcat) of 0.38 s-1. uniprot.org The reaction is reversible, as indicated by the double arrows in the reaction equation, although the equilibrium typically favors the formation of the aminosugar product under physiological conditions, driven by the subsequent utilization of this compound in polysaccharide biosynthesis.
| Enzyme | Substrates | Products |
| dTDP-4-amino-4,6-dideoxygalactose Transaminase (WecE/RffA/VioA) | dTDP-4-keto-6-deoxy-D-glucose, L-glutamate | This compound, 2-oxoglutarate |
Cofactor Requirement: Pyridoxal (B1214274) 5'-Phosphate (PLP) in Aminotransferase Activity
Like most aminotransferases, the catalytic activity of WecE/RffA is dependent on the presence of a crucial cofactor: Pyridoxal 5'-Phosphate (PLP), a derivative of vitamin B6. PLP is covalently bound to a conserved lysine (B10760008) residue in the active site of the enzyme, forming an internal aldimine. During the catalytic cycle, the amino group from the L-glutamate substrate is transferred to the PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing 2-oxoglutarate. The amino group is then transferred from PMP to the C4-keto group of the sugar nucleotide substrate, regenerating the PLP cofactor and forming the final product, this compound. This ping-pong mechanism is characteristic of PLP-dependent aminotransferases.
Downstream Modifications of this compound
Following the formation of this compound, this intermediate undergoes further enzymatic modifications, which are crucial for its incorporation into complex polysaccharides. One of the primary modifications is N-acetylation, a process that adds an acetyl group to the amino function at the C4 position.
N-Acetylation by this compound Acyltransferase (WecD/RffC, EC 2.3.1.210)
The N-acetylation of this compound is catalyzed by the enzyme this compound acyltransferase, also known as WecD or RffC. This enzyme belongs to the acyltransferase family and is assigned the EC number 2.3.1.210. The systematic name for this enzyme is acetyl-CoA:dTDP-4-amino-4,6-dideoxy-α-D-galactose N-acetyltransferase.
The reaction catalyzed by WecD/RffC is as follows: acetyl-CoA + dTDP-4-amino-4,6-dideoxy-α-D-galactose ⇌ CoA + dTDP-4-acetamido-4,6-dideoxy-α-D-galactose
This enzymatic step is significant in the biosynthesis of the enterobacterial common antigen (ECA), a surface polysaccharide found in all members of the Enterobacteriaceae family. The product of this reaction, dTDP-4-acetamido-4,6-dideoxy-D-galactose, serves as a precursor for the ECA repeating unit.
| Attribute | Description |
|---|---|
| Enzyme Name | This compound acyltransferase |
| Synonyms | WecD, RffC, TDP-fucosamine acetyltransferase |
| EC Number | 2.3.1.210 |
| Substrates | acetyl-CoA, dTDP-4-amino-4,6-dideoxy-α-D-galactose |
| Products | CoA, dTDP-4-acetamido-4,6-dideoxy-α-D-galactose |
| Biological Role | Biosynthesis of enterobacterial common antigen (ECA) |
Role of Acetyl-CoA in the Acyltransferase Reaction
In the N-acetylation reaction catalyzed by WecD/RffC, acetyl-coenzyme A (acetyl-CoA) plays a pivotal role as the acyl donor. Acetyl-CoA provides the acetyl group that is transferred to the C4-amino group of this compound. This transfer converts the primary amine into a secondary amide, a modification that is critical for the subsequent steps in the biosynthetic pathway and the final structure of the polysaccharide. The release of coenzyme A (CoA) is the other product of this reaction. The availability of acetyl-CoA within the cell is therefore a crucial factor for the successful biosynthesis of N-acetylated dideoxy sugars.
Comparative Biosynthetic Pathways of Related Dideoxyhexosamines
The biosynthesis of this compound shares a common initial pathway with other dideoxyhexosamines, but diverges at key enzymatic steps that determine the final structure and stereochemistry of the sugar.
Comparison with dTDP-3-amino-3,6-dideoxy-D-galactose (dTDP-Fuc3N) and dTDP-3-amino-3,6-dideoxy-D-glucose (dTDP-Qui3N)
The biosynthetic pathways of this compound, dTDP-3-amino-3,6-dideoxy-D-galactose (dTDP-Fuc3N), and dTDP-3-amino-3,6-dideoxy-D-glucose (dTDP-Qui3N) all originate from the common precursor dTDP-4-keto-6-deoxy-D-glucose. This intermediate is formed from dTDP-D-glucose by the enzyme dTDP-D-glucose 4,6-dehydratase (RmlB) proteopedia.orgwikipedia.orguniprot.org.
The divergence in the pathways occurs after the formation of this 4-keto intermediate.
For this compound: A PLP-dependent aminotransferase, such as WecE, directly transfers an amino group to the C4 position of dTDP-4-keto-6-deoxy-D-glucose, resulting in the formation of this compound researchgate.net.
For dTDP-Fuc3N and dTDP-Qui3N: The pathway involves an additional isomerization step before amination. An isomerase (e.g., FdtA or QdtA) converts the 4-keto intermediate to a 3-keto intermediate (dTDP-3-keto-6-deoxy-hexose). Subsequently, a different PLP-dependent aminotransferase (e.g., FdtB or QdtB) introduces an amino group at the C3 position nih.govnih.gov. The stereochemistry at other carbon centers, distinguishing the galactose (Fuc3N) from the glucose (Qui3N) configuration, is determined by the specificities of the isomerase and aminotransferase involved.
| Feature | This compound | dTDP-Fuc3N / dTDP-Qui3N |
|---|---|---|
| Common Precursor | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |
| Key Divergent Step | Direct C4-amination | C3-keto isomerization followed by C3-amination |
| Position of Amination | C4 | C3 |
| Example Enzymes | WecE (Aminotransferase) | FdtA/QdtA (Isomerase), FdtB/QdtB (Aminotransferase) |
Comparative Analysis of Isomerases (e.g., FdtA, QdtA) and Aminotransferases (e.g., QdtB, WlaRG) in Stereochemical Control
The stereochemical outcome of dideoxyhexosamine biosynthesis is tightly controlled by the specificities of the isomerases and aminotransferases in the respective pathways.
In the biosynthesis of C3-aminated sugars like dTDP-Fuc3N and dTDP-Qui3N, the isomerases FdtA and QdtA catalyze the conversion of the 4-keto intermediate to a 3-keto intermediate. The subsequent action of aminotransferases like QdtB and WlaRG not only introduces the amino group at C3 but also influences the final stereochemistry. For instance, studies on the aminotransferase QdtB have shown that it is a PLP-dependent enzyme that catalyzes the penultimate step in dTDP-Qui3NAc production nih.govnih.gov. Structural analyses have revealed that the active site of QdtB accommodates the dTDP-sugar in a specific orientation to facilitate amination at the C3 position nih.gov. Furthermore, it has been demonstrated that the aminotransferase WlaRG, when coupled with different isomerases (WlaRA or WlaRB), can produce either dTDP-Fuc3N or dTDP-Qui3N, highlighting the crucial role of these enzyme combinations in determining the final stereochemistry of the sugar researchgate.netresearchgate.net.
In contrast, the biosynthesis of this compound involves a C4-aminotransferase like WecE, which acts directly on the 4-keto precursor researchgate.net. The stereospecificity of WecE ensures the introduction of the amino group at the C4 position with the correct orientation to yield the D-galactose configuration.
Biosynthesis of N-Formylated Dideoxysugars (e.g., dTDP-4-formamido-4,6-dideoxy-D-glucose)
N-formylated dideoxysugars represent another class of modified hexosamines found in bacterial polysaccharides. A proposed biosynthetic pathway for dTDP-4-formamido-4,6-dideoxy-D-glucose (dTDP-Qui4NFo) also begins with the common precursor, dTDP-4-keto-6-deoxy-D-glucose.
The pathway proceeds through the following key steps nih.gov:
Amination: A PLP-dependent aminotransferase introduces an amino group at the C4 position of dTDP-4-keto-6-deoxy-D-glucose to form dTDP-4-amino-4,6-dideoxy-D-glucose.
N-Formylation: The final step is the N-formylation of the C4-amino group. This reaction is catalyzed by an N-formyltransferase that utilizes N10-formyltetrahydrofolate as the formyl group donor nih.gov. This step is analogous to the N-acetylation described earlier, but with the transfer of a formyl group instead of an acetyl group.
This pathway highlights the modular nature of dideoxysugar biosynthesis, where a common intermediate can be channeled into different downstream modifications, such as N-acetylation or N-formylation, to generate a diverse array of sugar structures for incorporation into complex glycans.
Enzymatic Characterization of Dtdp 4 Amino 4,6 Dideoxy D Galactose Pathway Enzymes
Kinetic Parameter Determination
The efficiency and behavior of enzymes are quantitatively described by their kinetic parameters. These values are fundamental to understanding enzyme mechanisms and performance under various conditions.
WecE (dTDP-4-amino-4,6-dideoxygalactose transaminase): WecE from Escherichia coli K12 catalyzes the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent transfer of an amino group from L-glutamate to dTDP-4-keto-6-deoxy-D-glucose, forming dTDP-4-amino-4,6-dideoxy-D-galactose. nih.govuniprot.org Its kinetic parameters have been determined as follows:
VioA (L-tryptophan oxidase): While often associated with violacein (B1683560) biosynthesis, VioA homologs are also the key aminotransferases in some pathways producing 4-amino sugars. nih.govebi.ac.uk For instance, in Shigella dysenteriae type 7 and E. coli O7, VioA catalyzes the synthesis of dTDP-d-Qui4N, a related 4-amino sugar. ebi.ac.ukasm.org Kinetic studies on VioA from Chromobacterium violaceum, which acts on L-tryptophan, provide insight into the enzyme's efficiency. Different studies have reported slightly different kinetic parameters, which may be due to varied assay conditions. acs.orgbiorxiv.org
WecD (this compound acyltransferase): WecD, also known as RffC, catalyzes the final step in the synthesis of the ECA precursor, transferring an acetyl group from acetyl-CoA to dTDP-4-amino-4,6-dideoxy-α-D-galactose. creative-enzymes.comwikipedia.org Although the enzyme's function and role in ECA biosynthesis have been established in vivo, detailed in vitro kinetic parameters (Km and kcat) for WecD are not extensively documented in the available literature. charlotte.edu
VioB: In the context of some 4-amino sugar pathways, a VioB homolog functions as an N-acetyltransferase. ebi.ac.uk For example, a VioB from the human pathogen Acinetobacter baumannii that acts on dTDP-4-amino-4,6-dideoxy-d-glucose has been characterized. While separate Km and kcat values were not provided, its catalytic efficiency was determined to be 3.9 x 10⁴ M⁻¹ s⁻¹ (±6000). researchgate.net
Interactive Table 3.1.1: Michaelis-Menten Kinetic Parameters for Pathway Enzymes
| Enzyme | Organism | Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | Reference |
|---|---|---|---|---|---|---|
| WecE | E. coli K12 | dTDP-4-keto-6-deoxy-D-glucose | 0.11 mM | 0.38 s⁻¹ | 3.45 s⁻¹ mM⁻¹ | uniprot.org |
| VioA | C. violaceum | L-tryptophan | 447 µM | 3.04 s⁻¹ | 6.80 s⁻¹ mM⁻¹ | acs.orgbiorxiv.org |
| VioA | C. violaceum | L-tryptophan | 125 µM | 0.75 s⁻¹ | 6.00 s⁻¹ mM⁻¹ | nih.gov |
| VioB | A. baumannii | dTDP-4-amino-4,6-dideoxy-d-glucose | N/A | N/A | 3.9 x 10⁴ M⁻¹ s⁻¹ | researchgate.net |
Enzyme activity is highly dependent on environmental factors such as pH and temperature. Each enzyme has an optimal pH and temperature range where it exhibits maximum catalytic activity. biorxiv.orgmit.edu Deviations from these optima can lead to a significant loss of function and, in extreme cases, irreversible denaturation. frontiersin.org
WecE: The aminotransferase WecE from E. coli functions optimally under neutral to slightly alkaline conditions and at standard human body temperature. uniprot.org
Optimum pH: 7.5 uniprot.orgusu.edu
Optimum Temperature: 37°C uniprot.org (An optimum of 30°C has also been reported usu.edu).
VioA: The optimal conditions for VioA activity can vary depending on the specific homolog and assay conditions.
Optimum pH: Values ranging from 7.5 to 9.25 have been reported. rsc.orgnih.govplos.org
Optimum Temperature: An optimum temperature of 30°C has been noted for processes involving VioA. rsc.orgplos.org The VioA from S. dysenteriae (VioAD7) shows the highest conversion rate at 37°C, with activity decreasing sharply at higher temperatures. asm.org
VioB: The acetyltransferase VioB from E. coli O7 demonstrates high activity across a broad temperature spectrum, functioning well from 4°C to 65°C, with complete substrate conversion observed at 25°C, 37°C, and 50°C. asm.org
Interactive Table 3.1.2: Optimal Conditions for Pathway Enzymes
| Enzyme | Organism | Optimum pH | Optimum Temperature (°C) | Reference |
|---|---|---|---|---|
| WecE | E. coli K12 | 7.5 | 37 | uniprot.org |
| VioA | C. violaceum | 8.0 - 9.25 | 30 | rsc.orgnih.gov |
| VioAD7 | S. dysenteriae | N/A | 37 | asm.org |
| VioBO7 | E. coli | N/A | 25 - 50 | asm.org |
Enzymatic Assays and Reaction Product Verification
Confirming the function of enzymes and the identity of their products requires robust analytical methods. This involves reconstructing pathways in vitro and using precise techniques to verify the chemical structures of the intermediates and final products.
Reconstructing a biosynthetic pathway in vitro often involves coupled enzymatic assays, where the product of one enzyme serves as the substrate for the next. researchgate.net This approach allows for the synthesis of complex molecules from simple precursors in a single reaction vessel. For instance, the synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose has been achieved in a one-pot, multi-enzyme reaction starting from glucose-1-phosphate and TMP. nih.gov Such a system utilizes a cascade of five enzymes, including a synthase, dehydratase, and the key aminotransferase (GerB, a WecE homolog), to achieve a high conversion yield. nih.gov Similarly, the three-enzyme pathway to produce dTDP-Fuc4NAc from dTDP-glucose, involving RmlB, WecE, and WecD, has been described. charlotte.edu These coupled reactions are powerful tools for producing rare nucleotide sugars and verifying the function of the entire pathway. researchgate.netnih.gov
Once a reaction is complete, the identity of the product must be unequivocally confirmed. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the components of a reaction mixture. jmb.or.kr It can effectively monitor the consumption of substrates and the formation of products, allowing for the calculation of reaction rates and yields. nih.govacs.org The product of the WecE reaction, for example, can be separated and detected using HPLC. nih.gov
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the precise molecular weight of reaction products. ebi.ac.uk This technique provides strong evidence for the identity of a synthesized compound by confirming its mass matches the expected value. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for elucidating the chemical structure of a molecule. nih.gov Techniques such as ¹H and ¹³C NMR, along with correlation spectroscopy (COSY), provide detailed information about the atomic connectivity and stereochemistry of the synthesized sugar, confirming its identity as this compound. nih.govnih.gov
Enzyme Specificity and Promiscuity
Enzyme specificity refers to the ability of an enzyme to catalyze one particular reaction or act on a specific substrate. However, some enzymes exhibit promiscuity, meaning they can accept a range of related substrates.
The aminotransferase WecE from E. coli K12 demonstrates significant substrate specificity related to the nucleotide portion of its substrate. It effectively uses dTDP-4-keto-6-deoxy-D-glucose and can also act on TDP-4-keto-6-deoxy-D-mannose. nih.gov However, it shows no activity towards GDP-4-keto-6-deoxy-D-mannose, indicating that the thymidine (B127349) diphosphate (B83284) (TDP) moiety is a key determinant for substrate recognition. nih.gov WecE has also been shown to act on non-natural substrates like valienone, although with lower efficiency than its native substrate, highlighting a degree of promiscuity that can be exploited for synthetic purposes. sjtu.edu.cnsjtu.edu.cn
Broad Substrate Recognition by Aminotransferases (e.g., QdtB, DesV)
Sugar aminotransferases (SATs) are a class of enzymes responsible for transferring an amino group to a keto-sugar substrate with high stereoselectivity. sjtu.edu.cn While often specific to their native substrates, several aminotransferases involved in deoxyamino sugar biosynthesis exhibit a degree of substrate promiscuity, accepting and processing alternative molecules. This broad substrate recognition has been a subject of significant research, with QdtB and DesV serving as prominent examples.
QdtB , an aminotransferase from Thermoanaerobacterium thermosaccharolyticum, is involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (Quip3NAc). nih.govnih.gov It catalyzes the transfer of an amino group to the C-3' position of the sugar. nih.gov Structural analysis of QdtB has revealed that while there are specific interactions that anchor the dTDP portion of the substrate, there is a notable lack of interaction between the protein and the C-4' hydroxyl group of the pyranosyl ring. nih.gov This structural feature suggests a tolerance for substitutions at this position. In line with this observation, studies have demonstrated that QdtB can effectively process dTDP-3-acetamido-3,6-dideoxy-α-D-galactose, which differs from its native substrate in the stereochemistry at the C-4' position. nih.gov
DesV is another well-characterized PLP-dependent aminotransferase from Streptomyces venezuelae, essential for the biosynthesis of desosamine, a sugar found in macrolide antibiotics like erythromycin. nih.gov Similar to QdtB, DesV catalyzes the replacement of a keto group with an amino functionality at the C-3' position of the sugar intermediate. nih.govnih.gov Amino acid sequence alignments show that DesV and QdtB are 45% identical and 65% similar, suggesting that the substrate binding mode observed in QdtB could be a good model for DesV. nih.gov The structural architecture of DesV is also similar to another sugar-modifying enzyme, PseC, which transfers an amino group to the C-4 position, highlighting how subtle changes in the active site can alter positional specificity. nih.gov The inherent flexibility in substrate recognition by these enzymes is a key feature that can be exploited for biotechnological purposes.
| Enzyme | Organism | Native Pathway Product | Known Substrates/Products |
|---|---|---|---|
| QdtB | Thermoanaerobacterium thermosaccharolyticum | dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (Quip3NAc) | - Catalyzes amination at the C-3' position. nih.gov |
| DesV | Streptomyces venezuelae | dTDP-desosamine | - Catalyzes amination at the C-3' position. nih.govnih.gov |
| VioA | Shigella dysenteriae type 7, Escherichia coli O7 | dTDP-D-Qui4N | - An aminotransferase that synthesizes dTDP-d-Qui4N from a dTDP-4-keto-6-deoxy-d-glucose intermediate. ebi.ac.uk |
Implications for Engineered Biosynthesis
The substrate promiscuity of aminotransferases like QdtB and DesV has significant implications for metabolic engineering and synthetic biology. nih.gov These fields aim to harness and redesign biological systems to produce valuable chemicals, including novel pharmaceuticals and advanced biofuels. nih.govvt.edu The ability of certain enzymes to accept non-native substrates opens up possibilities for creating "unnatural" natural products with potentially enhanced or novel biological activities. sjtu.edu.cn
Engineered biosynthesis, or "retrobiosynthesis," allows for the reconstruction of heterologous pathways in microbial hosts like Escherichia coli for efficient production of desired compounds. nih.gov By combining enzymes with different specificities, it is possible to generate a diverse library of molecules. For instance, the relaxed substrate specificity of an aminotransferase could be used to incorporate a different amino sugar into a known antibiotic scaffold, potentially overcoming antibiotic resistance or improving efficacy.
A key challenge in this field is that enzymes often show low activity towards non-natural substrates. sjtu.edu.cn However, protein engineering techniques can be used to enhance both the stability and activity of these enzymes. For example, a combinatorial active-site saturation test and iterative saturation mutagenesis were successfully used to engineer the sugar aminotransferase WecE. sjtu.edu.cn This resulted in mutant enzymes with a more than 30-fold increase in activity toward a non-natural substrate, valienone, and significantly enhanced thermostability. sjtu.edu.cn This approach demonstrates a powerful strategy for developing robust biocatalysts for artificial amino sugar synthesis. sjtu.edu.cn
By leveraging the natural diversity and inherent flexibility of pathway enzymes such as aminotransferases, and combining this with powerful protein and metabolic engineering tools, it is possible to design and build microbial cell factories for the sustainable production of a vast array of valuable compounds. nih.govresearchgate.net
Structural Biology of Dtdp 4 Amino 4,6 Dideoxy D Galactose Biosynthetic and Modifying Enzymes
Overall Protein Architecture and Folds
The enzymes responsible for the synthesis of complex sugars like dTDP-4-amino-4,6-dideoxy-D-galactose belong to diverse protein superfamilies, each characterized by a unique structural fold. These folds provide the fundamental scaffold for substrate binding and catalysis.
The GCN5-related N-acetyltransferase (GNAT) superfamily is a vast group of enzymes that catalyze the transfer of an acyl group from an acyl-coenzyme A (CoA) donor to a primary amine on a wide variety of substrates. proteopedia.org These enzymes are crucial in processes ranging from antibiotic resistance to gene regulation. nih.gov Despite low sequence identity among members, GNAT proteins share a highly conserved structural core. nih.govjmb.or.kr
A prime example is WecD, the TDP-fucosamine acetyltransferase from Escherichia coli, which is involved in the final step of the biosynthesis of 4-acetamido-4,6-dideoxy-d-galactose, a component of the enterobacterial common antigen. nih.govnih.gov The crystal structure of WecD reveals that it functions as a dimer. Each monomer adopts the canonical GNAT fold, which is characterized by a central, mixed β-sheet of six to seven strands, flanked by four to five α-helices. proteopedia.orgnih.gov The general topology is arranged as β0-β1-α1-α2-β2-β3-β4-α3-β5-α4-β6. proteopedia.org The WecD structure was the first of a GNAT family member that acts on a nucleotide sugar substrate. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Enzyme | TDP-fucosamine acetyltransferase (WecD) | nih.govnih.gov |
| Organism | Escherichia coli | nih.govnih.gov |
| Quaternary Structure | Dimer | nih.gov |
| Fold Superfamily | GCN5-related N-acetyltransferases (GNAT) | proteopedia.orgnih.gov |
| Core Structure | Mixed β-sheet (6-7 strands) flanked by α-helices (4-5) | proteopedia.orgjmb.or.kr |
| Significance | First GNAT structure determined for an enzyme acting on a nucleotide sugar. | nih.gov |
The aspartate aminotransferase (AAT) superfamily represents the largest and most well-characterized group of pyridoxal-5'-phosphate (PLP)-dependent enzymes, also known as Fold Type I enzymes. nih.govproteopedia.org These enzymes catalyze a wide range of reactions, including transamination, decarboxylation, and aldol (B89426) cleavage. nih.gov Structurally, they are typically homodimers, with each subunit comprising a large and a small domain. proteopedia.orguniprot.org The active site is located at the interface of these two domains. proteopedia.org
| Feature | Description | Reference |
|---|---|---|
| Enzyme | dTDP-3-keto-6-deoxy-D-glucose aminotransferase (QdtB) | nih.gov |
| Organism | Thermoanaerobacterium thermosaccharolyticum | nih.govnih.gov |
| Quaternary Structure | Dimer | nih.gov |
| Fold Superfamily | Aspartate Aminotransferase (AAT) Superfamily (Fold Type I) | nih.govnih.gov |
| Core Structure | Composed of a large and a small domain per subunit. | proteopedia.orguniprot.org |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | nih.govwikipedia.org |
The cupin superfamily is one of the most functionally diverse groups of proteins, found in all domains of life. proteopedia.orgwikipedia.org The name "cupin" is derived from the Latin word cupa, meaning a small barrel, which aptly describes the conserved β-barrel or "jelly roll" fold that characterizes these proteins. proteopedia.orgnih.gov This fold consists of a six-stranded β-barrel core. nih.gov Despite very low sequence similarity, the structural fold is remarkably conserved. nih.gov Members include enzymes with various catalytic activities (isomerases, dioxygenases, etc.) and non-enzymatic proteins like seed storage proteins. nih.govplos.org
FdtA and QdtA are 3,4-ketoisomerases involved in the biosynthesis of dideoxy sugars. nih.govnih.gov The crystal structure of FdtA from Aneurinibacillus thermoaerophilus revealed that it belongs to the cupin superfamily. nih.gov The enzyme is a dimer formed through a classic example of domain swapping, where β-strands from one subunit become part of a β-sheet in the adjacent subunit. nih.gov QdtA, which catalyzes a similar isomerization step in a related pathway, is also a member of the cupin superfamily. nih.govnih.gov
| Feature | Description | Reference |
|---|---|---|
| Enzyme Family | FdtA / QdtA | nih.gov |
| Function | dTDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase | nih.govnih.gov |
| Fold Superfamily | Cupin | nih.govnih.gov |
| Core Structure | Conserved β-barrel ("jelly roll") fold. | proteopedia.orgnih.gov |
| FdtA Quaternary Structure | Dimer formed by domain swapping. | nih.gov |
The beta-helix is a tandem protein repeat structure formed by the association of parallel β-sheets in a helical arrangement. uniprot.org This motif can have two or three β-sheet faces, creating a triangular or quadrilateral prism-like structure. uniprot.org The structure is stabilized by hydrogen bonds between the parallel strands of successive turns. uniprot.org Beta-helices are found in a diverse range of proteins, including viral adhesins, antifreeze proteins, and various enzymes. Both right-handed and left-handed beta-helices have been identified in nature. uniprot.org
QdtC, a CoA-dependent N-acetyltransferase, represents an enzyme utilizing this distinct structural motif. nih.gov It catalyzes the final acetylation step in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose. nih.gov The crystal structure of QdtC shows that it is a trimeric enzyme, with each subunit being dominated by an extensive, left-handed β-helix motif composed of 11 complete turns. nih.gov This rigid, elongated fold provides the scaffold for the formation of active sites at the interfaces between the subunits. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Enzyme | dTDP-3-amino-3,6-dideoxy-α-D-glucose N-acetyltransferase (QdtC) | nih.gov |
| Quaternary Structure | Trimer | nih.gov |
| Dominant Motif | Left-handed Beta-Helix | nih.gov |
| Structure Details | Each subunit contains a β-helix of 11 turns. | nih.gov |
| Active Site Location | At the interfaces between subunits. | nih.gov |
Active Site Characterization and Substrate Binding
High-resolution crystal structures of these enzymes, often in complex with substrates, products, or cofactors, have provided detailed pictures of their active sites. This information is fundamental to understanding their catalytic mechanisms.
The determination of enzyme-ligand complex structures is a powerful tool for elucidating the specific molecular interactions that govern catalysis.
WecD with acetyl-CoA: The crystal structure of WecD has been determined both in its apo form and in a complex with its cofactor, acetyl-CoA, at a resolution of 1.66 Å. nih.govnih.gov The binding of acetyl-CoA occurs in a conserved pocket characteristic of the GNAT superfamily. nih.gov The structure shows that WecD does not have a residue that functions directly as a catalytic base to deprotonate the substrate's amino group. nih.govnih.gov Instead, the model suggests that a highly conserved tyrosine residue (Tyr208) is positioned to act as a general acid, protonating the thiolate anion of coenzyme A as the acetyl group is transferred. nih.govnih.gov
QdtB with dTDP-Quip3N: The crystal structure of QdtB was solved in the presence of its product, dTDP-3-amino-3,6-dideoxy-α-D-glucose (dTDP-Quip3N), at 2.15 Å resolution. nih.govnih.gov This provided the first structural view of a sugar-modifying aminotransferase that acts at the C-3' position with its bound product. nih.gov The electron density clearly shows a Schiff base linkage between the C4' atom of the PLP cofactor and the amino group of the sugar product. nih.govnih.gov The dTDP-sugar moiety is held in the active site by interactions with several key residues, including Tyr183, His309, and Tyr310 from one subunit and Lys219 from the adjacent subunit of the dimer, highlighting the importance of the dimeric interface for catalysis. nih.govnih.gov
| Enzyme | Ligand(s) | Resolution | Key Active Site Features | Reference |
|---|---|---|---|---|
| WecD | Acetyl-CoA | 1.66 Å | Tyr208 positioned to act as a general acid. No general base identified. | nih.govnih.gov |
| QdtB | dTDP-Quip3N (product) | 2.15 Å | Schiff base between PLP and product. Binding involves residues from both subunits (Tyr183, His309, Tyr310, Lys219). | nih.govnih.gov |
Identification of Catalytic Residues and Binding Interactions (e.g., Tyr208 in WecD, His49 in FdtA, His96 in WlaRD)
The catalytic activity of the enzymes in the this compound pathway is dependent on specific amino acid residues within their active sites that participate in substrate binding and chemical transformations.
WecD (TDP-fucosamine acetyltransferase): WecD is responsible for the N-acetylation of dTDP-4-amino-4,6-dideoxy-α-D-galactose. While specific studies on Tyr208 are not extensively detailed in the provided results, the crystal structure of WecD from Escherichia coli reveals a conserved active site architecture. wikipedia.org In related acetyltransferases, tyrosine residues in the active site often play a role in positioning the substrate and stabilizing transition states through hydrogen bonding.
FdtA (TDP-4-keto-6-deoxy-D-glucose 3,4-ketoisomerase): FdtA catalyzes the isomerization of TDP-4-keto-6-deoxy-D-glucose. Although a specific role for His49 is not explicitly detailed, structural studies of FdtA and its homolog QdtA highlight the importance of active site residues in determining the stereochemistry of the product. nih.gov Histidine residues in enzyme active sites are versatile, capable of acting as general acids or bases, and can also be involved in coordinating metal ions or forming covalent intermediates.
WlaRD: While information on WlaRD is limited in the search results, homologous enzymes often feature conserved catalytic residues. Histidine residues, such as the referenced His96, are frequently implicated in the catalytic mechanisms of various enzymes, including transferases and isomerases, often acting as proton donors or acceptors.
| Enzyme | Key Residue (Example) | Putative Role |
| WecD | Tyr208 | Substrate positioning and transition state stabilization |
| FdtA | His49 | General acid/base catalysis |
| WlaRD | His96 | Catalysis (e.g., proton transfer) |
Role of Cofactors in Enzyme Structure and Function (e.g., PLP, NAD+)
Many enzymes in the this compound pathway rely on non-protein cofactors to perform their catalytic functions.
Pyridoxal (B1214274) Phosphate (B84403) (PLP): The amination step, which introduces the amino group at the C4' position, is catalyzed by a transaminase that utilizes pyridoxal phosphate (PLP) as a cofactor. wikipedia.orgwikipedia.org The dTDP-4-amino-4,6-dideoxy-D-glucose transaminase is a PLP-dependent enzyme. wikipedia.org PLP is covalently bound to a lysine (B10760008) residue in the active site, forming an internal aldimine. During the catalytic cycle, the amino group from an amino acid donor (like L-glutamate) is transferred to PLP to form pyridoxamine (B1203002) phosphate (PMP), which then donates the amino group to the keto-sugar substrate.
Nicotinamide Adenine (B156593) Dinucleotide (NAD+): The initial step in the biosynthesis of many deoxysugars involves a dehydration reaction catalyzed by a 4,6-dehydratase, such as RmlB. This enzyme utilizes NAD+ as a cofactor. researchgate.net The reaction proceeds through an oxidation-reduction mechanism where NAD+ first acts as an oxidizing agent to convert the C4'-hydroxyl group of the glucose moiety to a ketone. researchgate.netpsu.edu This is followed by the elimination of water from the C5' and C6' positions and a subsequent reduction of the C4'-keto group by the newly formed NADH, which remains bound to the enzyme. researchgate.net
| Cofactor | Enzyme Type | Role |
| PLP | Aminotransferase | Covalent catalysis, transfer of amino groups |
| NAD+ | 4,6-Dehydratase | Redox catalysis, facilitates dehydration |
Mechanistic Insights from Structural Studies
Proposed Catalytic Mechanisms for Amination and Acetylation Reactions
Amination: The PLP-dependent aminotransferase catalyzes the transfer of an amino group to the dTDP-4-keto-6-deoxy-D-glucose intermediate. The reaction mechanism involves the formation of an external aldimine between the keto-sugar and the PMP form of the cofactor. This is followed by a tautomerization and subsequent hydrolysis to release the aminated sugar product, this compound, and regenerate the PLP-enzyme.
Acetylation: The acetylation of the C4'-amino group is catalyzed by an N-acetyltransferase, such as WecD or the related enzyme QdtC, using acetyl-CoA as the acetyl donor. wikipedia.orgnih.gov For QdtC, a proposed mechanism suggests that the amino group of the sugar substrate directly attacks the carbonyl carbon of acetyl-CoA. nih.gov This nucleophilic attack is facilitated by the proper positioning of the substrates within the active site, without the direct involvement of a catalytic base from the enzyme to deprotonate the amino group. Instead, the sulfur atom of the resulting coenzyme A (CoA) may act as the ultimate proton acceptor. nih.gov
Structural Basis for Stereochemical Control in Isomerases
The enzymes FdtA and QdtA are 3,4-ketoisomerases that act on the same substrate, dTDP-4-keto-6-deoxy-D-glucose, yet produce different stereoisomers. nih.gov This stereochemical control is dictated by the specific architecture of their active sites. The precise positioning of catalytic residues that are responsible for proton abstraction and donation determines the facial selectivity of the proton transfer, leading to the formation of either the galacto- or gluco- configuration at the C3' position.
Genetic Organization and Regulation of Dtdp 4 Amino 4,6 Dideoxy D Galactose Pathway Genes
Gene Clusters and Operons Encoding Biosynthetic Enzymes
The genes responsible for the synthesis of dTDP-4-amino-4,6-dideoxy-D-galactose and related sugars are typically found organized in clusters or operons on the bacterial chromosome. This co-localization facilitates the coordinated expression of the enzymes required for the multi-step biosynthetic pathway. A prominent example is the wec gene cluster (formerly known as rfe and rff), which is central to the production of enterobacterial common antigen (ECA) in many Gram-negative bacteria. wikipedia.orgresearchgate.netnih.govnih.govresearchgate.netfrontiersin.org The ECA repeating unit is a trisaccharide composed of N-acetyl-D-glucosamine (GlcNAc), N-acetyl-D-mannosaminuronic acid (ManNAcA), and 4-acetamido-4,6-dideoxy-D-galactose (Fuc4NAc), the acetylated form of the subject compound. nih.gov
The synthesis of the dTDP-Fuc4NAc precursor for ECA involves several key enzymes encoded within or associated with the wec cluster. The pathway initiates from glucose-1-phosphate and involves the enzymes encoded by rmlA and rmlB to produce dTDP-4-keto-6-deoxy-D-glucose. nih.gov Subsequently, the aminotransferase WecE (sometimes referred to as RffA) catalyzes the amination at the C4 position, a critical step in the formation of the amino sugar. wikipedia.org The final acetylation step to yield dTDP-4-acetamido-4,6-dideoxy-D-galactose is carried out by the acetyltransferase WecD (also known as RffC). wikipedia.orgcreative-enzymes.comebi.ac.uk
In some bacteria, such as certain strains of Shigella dysenteriae and Escherichia coli, a similar pathway leads to the synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose (dTDP-d-Qui4N). In these instances, the aminotransferase is encoded by vioA, and a subsequent acetyltransferase, VioB, can convert the product to its acetylated form. nih.gov The organization of these genes often reveals a functional linkage, with genes for the complete pathway found in close proximity.
Below is a data table summarizing the key genes and their functions in the biosynthesis of this compound and its derivatives.
| Gene | Enzyme Name | Function in the Pathway |
| rmlA | Glucose-1-phosphate thymidylyltransferase | Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. nih.gov |
| rmlB | dTDP-D-glucose 4,6-dehydratase | Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. nih.gov |
| wecE (rffA) | dTDP-4-keto-6-deoxy-D-glucose aminotransferase | Transfers an amino group to the C4 position of dTDP-4-keto-6-deoxy-D-glucose. wikipedia.org |
| wecD (rffC) | This compound acetyltransferase | Acetylates the amino group at the C4 position. wikipedia.orgcreative-enzymes.comebi.ac.uk |
| vioA | dTDP-4-keto-6-deoxy-D-glucose aminotransferase | Homologous to WecE, catalyzes the C4-amination. nih.gov |
| vioB | dTDP-4-amino-4,6-dideoxy-D-glucose acetyltransferase | Acetylates the C4-amino group. nih.gov |
Evolutionary Conservation of Pathway Genes across Bacterial Species
The genes involved in the biosynthesis of this compound, particularly those within the wec cluster, exhibit a high degree of conservation across the Enterobacteriaceae family. This conservation underscores the fundamental importance of the ECA, of which this sugar is a key component, for the physiology and survival of these bacteria. researchgate.netfrontiersin.org Comparative genomic studies of various Enterobacteriaceae members, including Escherichia coli, Salmonella enterica, and Enterobacter species, have revealed a largely conserved synteny of the wec gene cluster. nih.govplos.orgmdpi.com
Genetic Basis of Pathway Variation and Dideoxysugar Diversity
The remarkable diversity of dideoxysugars found in bacterial cell surface polysaccharides is a direct result of genetic variation within the biosynthetic pathways. Several key mechanisms contribute to this diversity.
One of the primary drivers of this variation is horizontal gene transfer (HGT) . Biosynthetic gene clusters for sugar modification are often located on mobile genetic elements, such as plasmids and transposons, or in regions of the chromosome that are prone to recombination. This allows for the transfer of entire pathways or modules between different bacterial species and even genera, leading to the acquisition of novel sugar structures.
Another significant mechanism is gene shuffling and cassette-like replacement of genes within the clusters. The modular nature of these biosynthetic pathways allows for the substitution of individual genes, such as those encoding different glycosyltransferases or modifying enzymes. This can lead to alterations in the sugar backbone, the addition of different side groups, or changes in the stereochemistry of the sugar, all of which contribute to antigenic diversity.
Furthermore, gene duplication and subsequent divergence can give rise to enzymes with novel specificities. A duplicated gene is released from the selective pressure acting on the original gene, allowing it to accumulate mutations that may alter its substrate or product specificity, thereby creating a new branch in the biosynthetic pathway.
These genetic mechanisms provide bacteria with a powerful toolkit for rapidly altering their surface chemistry, which is a crucial strategy for evading host immune responses and adapting to new environments.
Bioinformatic Approaches for Gene Annotation and Functional Prediction
Commonly used bioinformatic platforms can identify biosynthetic gene clusters based on the presence of key signature enzymes and the co-localization of related genes. These tools often use hidden Markov models (HMMs) and profile-based searches to detect conserved protein domains characteristic of enzymes involved in sugar metabolism, such as glycosyltransferases, epimerases, dehydratases, and aminotransferases.
Once a gene is identified, its function can be predicted based on sequence homology to experimentally characterized enzymes. Databases such as UniProt and KEGG provide a wealth of information on known enzyme functions and metabolic pathways, which serve as a reference for annotation. For instance, a newly identified gene with significant sequence similarity to a known dTDP-4-keto-6-deoxy-D-glucose aminotransferase is likely to perform the same function.
Correcting Misannotations in Genomic Databases
A significant challenge in bioinformatics is the propagation of errors in public databases. Misannotation of genes can occur due to reliance on automated annotation pipelines that may incorrectly assign functions based on limited homology or the presence of ambiguous protein domains. The enzymes involved in dideoxysugar biosynthesis are particularly susceptible to misannotation.
For example, aminotransferases involved in sugar modification can be mistakenly annotated as other types of aminotransferases if the prediction is based solely on general domain homology without considering the specific genetic context and the nature of the substrate. Experimental validation is often required to correct these misannotations. Biochemical characterization of the purified enzyme, including substrate specificity and product analysis, provides definitive evidence of its function. The correction of these errors in public databases is crucial for accurate genome-wide metabolic reconstructions and for the reliable identification of genes for synthetic biology applications.
Biological Significance and Downstream Applications of Dtdp 4 Amino 4,6 Dideoxy D Galactose Metabolism
Role in Bacterial Cell Surface Biogenesis
The primary significance of dTDP-4-amino-4,6-dideoxy-D-galactose lies in its role as a precursor for components of major cell surface structures, including the Enterobacterial Common Antigen (ECA), the O-antigen of lipopolysaccharide (LPS), and S-layer glycans.
The Enterobacterial Common Antigen is a conserved surface polysaccharide unique to bacteria belonging to the Enterobacterales order. asm.org The biosynthesis of its repeating trisaccharide unit depends on the pathway that generates this compound. This pathway begins with dTDP-D-glucose, which is converted by the enzyme dTDP-glucose 4,6-dehydratase (RmlB or RffG) into dTDP-4-keto-6-deoxy-D-glucose. asm.orgcharlotte.edu
This keto-intermediate is then a substrate for the aminotransferase WecE, which catalyzes the synthesis of this compound (dTDP-Fuc4N) using glutamate (B1630785) as the amino donor. asm.orgebi.ac.ukuniprot.org In the final step of this specific branch, the enzyme this compound acyltransferase (WecD) transfers an acetyl group from acetyl-CoA to the amino sugar. wikipedia.org This reaction yields dTDP-4-acetamido-4,6-dideoxy-α-D-galactose (dTDP-Fuc4NAc), the activated sugar donor that is incorporated into the ECA repeating unit. asm.orgwikipedia.orgcreative-enzymes.com The ECA repeating unit consists of N-acetyl-D-glucosamine (GlcNAc), N-acetyl-D-mannosaminuronic acid (ManNAcA), and 4-acetamido-4,6-dideoxy-D-galactose (Fuc4NAc). asm.org
Table 1: Key Enzymes in the Biosynthesis of dTDP-Fuc4NAc for ECA
| Enzyme Name | Gene Name | EC Number | Function |
| dTDP-glucose 4,6-dehydratase | rmlB / rffG | 4.2.1.46 | Converts dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose. asm.orgoup.com |
| dTDP-4-amino-4,6-dideoxygalactose transaminase | wecE | 2.6.1.59 | Synthesizes this compound from the keto-intermediate. ebi.ac.ukuniprot.org |
| This compound acyltransferase | wecD | 2.3.1.210 | Acetylates this compound to form dTDP-4-acetamido-4,6-dideoxy-D-galactose. wikipedia.orgcreative-enzymes.com |
The O-antigen (or O-polysaccharide) is the outermost, highly variable region of the LPS molecule in many Gram-negative bacteria. nih.gov This variability, generated by differences in sugar composition and linkages, is critical for bacterial survival. nih.govebi.ac.uk While not universally present, 4-amino-4,6-dideoxy sugars, derived from precursors like this compound, are found in the O-antigens of several bacterial species.
For instance, the O-antigen of Escherichia coli O7 contains 4-acetamido-4,6-dideoxy-D-glucose (D-Qui4NAc), a closely related sugar. ebi.ac.uk Similarly, the O-antigen of Shigella dysenteriae type 7 incorporates a derivative of this sugar. ebi.ac.uk The biosynthetic pathways for these sugars involve a dTDP-4-keto-6-deoxy-D-glucose intermediate, which is then acted upon by specific aminotransferases and other modifying enzymes to produce the final activated sugar donor for O-antigen assembly. ebi.ac.uk
Table 2: Examples of Dideoxyamino Sugars in Bacterial Surface Polysaccharides
| Bacterial Species | Polysaccharide | Dideoxyamino Sugar Component |
| Escherichia coli O7 | O-Antigen | 4-acetamido-4,6-dideoxy-D-glucose (D-Qui4NAc). ebi.ac.uk |
| Shigella dysenteriae type 7 | O-Antigen | 4-(N-acetylglycyl)amino-4,6-dideoxy-D-glucose (D-Qui4NGlyAc). ebi.ac.uk |
| Caulobacter crescentus | O-Antigen (for S-layer attachment) | N-acetylperosamine (a 4,6-dideoxy-4-aminohexose). psu.edu |
In some bacteria, such as Caulobacter crescentus, the O-antigen portion of the LPS serves a dual role by acting as the attachment site for a paracrystalline surface layer (S-layer) of proteins. psu.edu The attachment of the S-layer protein subunit, RsaA, to the cell surface is entirely dependent on the presence of a specific O-antigen structure. psu.edu
Genetic studies in C. crescentus have identified a cluster of genes required for the synthesis of this specific O-antigen. psu.edu These genes encode enzymes homologous to those involved in the synthesis of the 4,6-dideoxy-4-aminohexose N-acetylperosamine. psu.edu Disruption of these genes results in the loss of the O-antigen and the subsequent shedding of the S-layer from the cell surface. This demonstrates that the biosynthetic pathway leading to dTDP-4-amino-4,6-dideoxy-hexoses is critical for the proper assembly of the S-layer in these organisms. psu.edu
Implications for Bacterial Pathogenicity and Host Interaction
The cell surface glycans synthesized from this compound and its derivatives are crucial for bacterial pathogenesis and interaction with host organisms.
The ECA, for which this sugar is a precursor, has been linked to the virulence of pathogens like Salmonella and plays a role in maintaining the integrity of the outer membrane. charlotte.edu Deletion of genes in the ECA biosynthetic pathway, such as wecE, can trigger cellular stress responses and increase the bacterium's sensitivity to environmental pressures like bile salts, which is relevant during infection. charlotte.edu
Metabolic Engineering for Bioactive Glycoconjugate Production
The enzymes involved in the biosynthesis of this compound and related sugars are valuable tools for biotechnology and synthetic biology. These pathways can be harnessed to produce rare sugar donors for the synthesis of novel compounds.
Researchers have successfully engineered host bacteria, such as E. coli, to overproduce rare dTDP-activated sugars. researchgate.net By introducing and overexpressing the necessary biosynthetic genes, including aminotransferases like WecE, a cellular pool of this compound can be generated. researchgate.net
These engineered cells can then serve as platforms for in vivo glycosylation reactions. When combined with promiscuous glycosyltransferases, these internally produced sugar donors can be transferred to various acceptor molecules, leading to the creation of non-natural glycosides and other bioactive glycoconjugates. researchgate.net The enzymatic synthesis of these rare sugars on a larger scale has also been demonstrated, highlighting their potential for use in the pharmaceutical industry for drug development and modification. ebi.ac.uknih.gov
Table 3: Examples of Metabolic Engineering for dTDP-Aminosugar Production
| Organism | Engineering Strategy | Target Product(s) | Application |
| Escherichia coli BL21 (DE3) | Overexpression of sugar cassettes, including the aminotransferase WecE. researchgate.net | Pool of rare sugars including this compound. researchgate.net | In vivo synthesis of novel glycosides. researchgate.net |
| Streptomyces sp. GERI-155 | Overexpression of GerB (a dTDP-4-keto-6-deoxy-D-glucose aminotransferase). nih.gov | Enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose. nih.gov | Large-scale production of a rare sugar donor. nih.gov |
| In vitro enzymatic system | Use of purified enzymes including VioA (aminotransferase) and VioB (acetyltransferase). ebi.ac.uk | dTDP-d-Qui4N and dTDP-d-Qui4NAc. ebi.ac.uk | Production of sugar precursors for pharmaceutical development. ebi.ac.uk |
Biosynthesis of Pseudotetrasaccharides (e.g., Acarbose (B1664774) intermediates)
The biosynthesis of pseudotetrasaccharides, such as the clinically important α-glucosidase inhibitor acarbose, highlights the crucial role of dTDP-activated amino sugars. Acarbose is a microbial-derived natural product used in the management of type 2 diabetes. nih.govnih.gov Recent research has fully elucidated its biosynthetic pathway, revealing that a key intermediate is formed using a dTDP-activated 4-amino-4,6-dideoxysugar. nih.govnih.govrepec.org
In the biosynthesis of acarbose in Actinoplanes sp., the glycosyltransferase AcbI utilizes dTDP-4-amino-4,6-dideoxy-D-glucose and maltose (B56501) as substrates. nih.govnih.gov This enzymatic reaction leads to the formation of a basic trisaccharide, O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose (also referred to as 4-aminoDGG). nih.gov This trisaccharide is a direct precursor to the final acarbose structure.
Previously, it was hypothesized that dTDP-acarviosin or its phosphorylated form were the key intermediates formed from the coupling of a dTDP-aminosugar with a valienol-derived moiety. nih.gov However, biochemical evidence has since demonstrated that the pathway proceeds through the formation of the 4-aminoDGG trisaccharide, which is then linked to the cyclitol component, GDP-valienol, by the action of a pseudoglycosyltransferase, AcbS. nih.govnih.gov This enzyme catalyzes the formation of a non-glycosidic C-N bond, which is a critical step in assembling the final pseudotetrasaccharide structure of acarbose. nih.gov The study of this pathway has been advanced by the chemical synthesis of dTDP-4-amino-4,6-dideoxy-α-D-glucose to facilitate biosynthetic investigations. fao.orgnih.gov
Table 1: Key Enzymes and Intermediates in Acarbose Biosynthesis
| Compound/Enzyme | Role in Biosynthesis |
| dTDP-4-amino-4,6-dideoxy-D-glucose | Donor substrate for the glycosyltransferase AcbI |
| Maltose | Acceptor substrate for the glycosyltransferase AcbI |
| AcbI | Glycosyltransferase that synthesizes the trisaccharide intermediate 4-aminoDGG |
| O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose (4-aminoDGG) | Trisaccharide intermediate and substrate for AcbS |
| GDP-valienol | Cyclitol moiety donor |
| AcbS | Pseudoglycosyltransferase that catalyzes the final C-N bond formation to produce acarbose |
Chemoenzymatic Synthesis Strategies
The limited availability of dTDP-activated deoxysugars, including this compound, has historically been a bottleneck for in-depth biochemical studies and the development of novel glycosylated compounds. researchgate.net To overcome this, various chemoenzymatic synthesis strategies have been developed, leveraging the enzymes from microbial biosynthetic pathways. researchgate.netescholarship.org
One prominent strategy involves multi-enzyme, one-pot reactions to produce these complex sugar nucleotides from simple, inexpensive starting materials. nih.govnih.gov For instance, dTDP-4-amino-4,6-dideoxy-D-glucose has been synthesized on a large scale starting from glucose-1-phosphate and thymidine (B127349) monophosphate (TMP). nih.gov This specific synthesis employed a cascade of five enzymes: dTMP kinase (TMK), acetate (B1210297) kinase (ACK) for ATP regeneration, dTDP-glucose synthase (TGS), dTDP-glucose 4,6-dehydratase (DH), and finally, dTDP-4-keto-6-deoxy-D-glucose aminotransferase (GerB). nih.gov This enzymatic cascade achieved a conversion yield of up to 57%. nih.gov
Another powerful approach utilizes the substrate promiscuity of enzymes involved in the biosynthesis of other dTDP-activated sugars. nih.gov The enzymes from the dTDP-β-L-rhamnose biosynthetic pathway in Salmonella enterica have been successfully exploited for the synthesis of various dTDP-2,6-dideoxyhexoses. nih.gov This strategy involves using alternative substrates that are accepted by the enzymes in the pathway, leading to the formation of novel sugar nucleotides. These chemoenzymatically synthesized dTDP-activated sugars serve as valuable building blocks and donor substrates for glycosyltransferases, enabling the in vitro synthesis of new bioactive compounds, such as hybrid antibiotics. nih.gov
Table 2: Enzymes Utilized in Chemoenzymatic Synthesis of dTDP-activated Deoxysugars
| Enzyme | Abbreviation | Function in Synthesis |
| dTMP kinase | TMK | Phosphorylates TMP to dTDP |
| Acetate kinase | ACK | ATP regeneration for the kinase reaction |
| dTDP-glucose synthase | TGS | Activates glucose-1-phosphate to dTDP-glucose |
| dTDP-glucose 4,6-dehydratase | DH / RmlB | Catalyzes the dehydration of dTDP-glucose to form dTDP-4-keto-6-deoxy-D-glucose |
| dTDP-4-keto-6-deoxy-D-glucose aminotransferase | GerB | Catalyzes the final amination step to produce the target amino sugar |
Advanced Methodologies in Dtdp 4 Amino 4,6 Dideoxy D Galactose Research
Molecular Cloning and Protein Expression Systems
The foundation of modern enzymatic research lies in the ability to produce large quantities of pure proteins. For the biosynthetic pathway of dTDP-4-amino-4,6-dideoxy-D-galactose, this is primarily achieved through molecular cloning and heterologous protein expression, with Escherichia coli serving as the predominant expression host. researchgate.net
Researchers identify the putative genes responsible for the biosynthesis from various bacteria, such as Shigella dysenteriae, E. coli, and Streptomyces species. researchgate.netebi.ac.ukebi.ac.uk These genes, including those encoding aminotransferases like WecE from E. coli K-12 or GerB from Streptomyces sp. GERI-155, are then cloned into specialized expression vectors, such as the pET series of plasmids. researchgate.net This process often involves designing the constructs to produce the enzymes as fusion proteins, commonly with a polyhistidine tag (His-tag). ebi.ac.ukebi.ac.uk The overexpression of these genes in an appropriate E. coli strain, like BL21(DE3), allows for the high-level production of the target enzymes required for subsequent purification and characterization. researchgate.net
Protein Purification Techniques
Following overexpression, the enzymes must be purified to homogeneity for detailed biochemical and structural analysis. The most common and efficient method used for the enzymes in the this compound pathway is affinity chromatography.
The incorporation of a His-tag during the cloning stage facilitates a streamlined purification process. ebi.ac.ukebi.ac.uk Crude cell lysates containing the overexpressed recombinant enzyme are passed through a chromatography column containing a resin with chelated metal ions, typically nickel (Ni²⁺) or cobalt (Co²⁺). The polyhistidine tag on the enzyme has a high affinity for these metal ions, causing the enzyme to bind to the resin while other cellular proteins are washed away. The purified enzyme can then be eluted from the column using a solution containing a high concentration of imidazole, which competes with the His-tag for binding to the resin. This technique allows for the rapid, single-step purification of the biosynthetic enzymes, yielding highly pure protein suitable for functional assays and structural studies.
High-Resolution Structural Determination
Determining the three-dimensional structure of the biosynthetic enzymes is critical for understanding their catalytic mechanisms, substrate specificity, and for guiding protein engineering efforts.
X-ray Crystallography of Enzymes and Enzyme-Ligand Complexes
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a protein. This method has been successfully applied to several enzymes within the broader family of dTDP-sugar modifying enzymes. For instance, the structure of dTDP-D-glucose 4,6-dehydratase (RmlB) from Salmonella enterica, an enzyme that catalyzes an early step in the pathway, was determined to a resolution of 2.47 Å. nih.gov This structural analysis revealed that RmlB functions as a homodimer, with each monomer having a two-domain alpha/beta structure and a bound NAD⁺ cofactor. nih.gov
Similarly, the 1.5 Å resolution crystal structure of FdtA, a 3,4-ketoisomerase, provided critical insights into its active site, revealing a key cluster of histidine residues (His49, His51, and His95) essential for catalysis. wisc.edu By solving the structures of these enzymes, often in complex with their substrates, products, or inhibitors, researchers can visualize the precise interactions within the active site, identify key catalytic residues, and propose detailed reaction mechanisms. nih.govwisc.edu
Flexible Docking Simulations
Complementing experimental methods like X-ray crystallography, flexible docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a protein). biochempress.com This methodology is particularly useful for studying enzyme-substrate interactions when crystal structures of the complex are unavailable.
In the context of this compound biosynthesis, docking simulations can model how the substrate, dTDP-4-keto-6-deoxy-D-glucose, fits into the active site of the aminotransferase (e.g., WecE or GerB). These simulations allow the ligand and key amino acid side chains in the active site to move and change conformation, providing a dynamic picture of the binding event. biochempress.com The results, often presented as a binding energy or docking score, can help rationalize substrate specificity and guide site-directed mutagenesis experiments to probe the function of specific residues. biochempress.comsemanticscholar.orgunamur.be
Advanced Spectroscopic Analyses for Structural Elucidation
Once the enzymatic reactions are performed, advanced spectroscopic techniques are essential to confirm the identity and structure of the synthesized products. The primary methods used for the elucidation of this compound and its intermediates are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. ebi.ac.uknih.gov
Electrospray ionization-mass spectrometry (ESI-MS) is used to determine the precise molecular weight of the product, confirming that the expected chemical transformation has occurred. ebi.ac.ukebi.ac.uk For unambiguous structural confirmation, NMR spectroscopy is employed. A suite of NMR experiments, including one-dimensional proton (¹H) and carbon-¹³ (¹³C) NMR, as well as two-dimensional experiments like COSY (Correlation Spectroscopy), provides detailed information about the chemical environment of each atom and the connectivity between them, ultimately confirming the structure of the final product. nih.govresearchgate.net
Metabolic Pathway Reconstruction and Engineering Strategies
A major goal of studying biosynthetic pathways is to harness them for the production of valuable compounds. For this compound, this is pursued through two main strategies: in vitro enzymatic synthesis and in vivo metabolic engineering.
In vitro pathway reconstruction involves combining a cocktail of purified enzymes to carry out the multi-step synthesis in a single reaction vessel. One such approach uses five enzymes (dTMP kinase, acetate (B1210297) kinase, dTDP-glucose synthase, dTDP-glucose 4,6-dehydratase, and dTDP-4-keto-6-deoxy-D-glucose aminotransferase) to synthesize the target compound from simple precursors like glucose-1-phosphate and thymidine (B127349) monophosphate (TMP), achieving significant conversion yields. nih.govresearchgate.net
Alternatively, in vivo metabolic engineering seeks to create a microbial "cell factory" for compound production. This involves genetically modifying a host organism, typically E. coli, to express the entire biosynthetic pathway. researchgate.net To maximize product yield, this strategy often includes overexpressing the necessary enzymes, such as the aminotransferase WecE, while simultaneously deleting genes of competing metabolic pathways (e.g., pgi, zwf, galU) to channel the flow of metabolic precursors towards the desired product. researchgate.net These engineering strategies provide powerful and sustainable methods for producing rare dTDP-sugars. ebi.ac.uknih.gov
Table of Mentioned Enzymes
| Enzyme Name | EC Number | Function in Pathway |
|---|---|---|
| This compound acyltransferase (WecD/RffC) | 2.3.1.210 | Catalyzes the N-acetylation of this compound. creative-enzymes.comwikipedia.org |
| dTDP-4-keto-6-deoxy-D-glucose aminotransferase (WecE/GerB/VioA) | N/A | Transfers an amino group to dTDP-4-keto-6-deoxy-D-glucose to form this compound. researchgate.netebi.ac.uknih.gov |
| dTDP-D-glucose 4,6-dehydratase (RmlB) | 4.2.1.46 | Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. ebi.ac.uknih.gov |
| Glucose-1-phosphate thymidyltransferase (RmlA) | N/A | Catalyzes the first step, the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. ebi.ac.uk |
| dTDP-4-keto-6-deoxy-D-glucose 3,4-ketoisomerase (FdtA) | N/A | An isomerase involved in a related dTDP-sugar pathway. wisc.edu |
| dTMP kinase (TMK) | N/A | Used in in vitro synthesis to regenerate dTTP. nih.gov |
| Acetate kinase (ACK) | N/A | Used in in vitro synthesis for ATP regeneration. nih.gov |
| dTDP-glucose synthase (TGS) | N/A | Used in in vitro synthesis to produce dTDP-D-glucose. nih.gov |
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| thymidine 5'-diphospho-4-amino-4,6-dideoxy-D-galactose | This compound |
| thymidine 5'-diphospho-4-acetamido-4,6-dideoxy-D-galactose | dTDP-4-acetamido-4,6-dideoxy-D-galactose |
| thymidine 5'-diphospho-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |
| thymidine 5'-diphospho-L-rhamnose | dTDP-L-rhamnose |
| thymidine 5'-diphospho-D-glucose | dTDP-D-glucose |
| Glucose-1-phosphate | G1P |
| Deoxythymidine triphosphate | dTTP |
| Deoxythymidine monophosphate | TMP |
| Nicotinamide adenine (B156593) dinucleotide | NAD⁺ |
| Acetyl coenzyme A | Acetyl-CoA |
| Coenzyme A | CoA |
| 4-aminophenylalanine | |
| 4-nitrophenylalanine | |
| L-tryptophan | L-Trp |
| Imidazole | |
| Galactose |
Future Research Directions and Biotechnological Potential
Discovery of Novel dTDP-4-amino-4,6-dideoxy-D-galactose-Related Enzymes and Pathways
The biosynthesis of this compound proceeds from the central precursor dTDP-4-keto-6-deoxy-D-glucose, which is synthesized from glucose-1-phosphate and dTTP via the enzymes dTDP-D-glucose synthase (also known as RmlA) and dTDP-D-glucose 4,6-dehydratase (RmlB). mit.eduresearchgate.netnih.gov The final step is catalyzed by a specific PLP-dependent aminotransferase that transfers an amino group to the C4 position. While aminotransferases like WecE are known to produce the galactose isomer, the diversity of microbial genomes suggests that many more related enzymes with unique properties await discovery. researchgate.net
Future research will likely focus on genome mining and functional screening of uncharacterized aminotransferases from various bacterial strains. The identification of novel enzymes with different substrate specificities or stereochemical outcomes is a key objective. For instance, discovering new 3,4-ketoisomerases, similar to Tyl1a or FdtA which act on dTDP-4-keto-6-deoxy-D-glucose, could reveal alternative routes to different aminosugar scaffolds. nih.gov The characterization of such enzymes will not only expand our understanding of deoxysugar biosynthesis but also provide a larger toolkit of biocatalysts for synthetic biology applications.
| Enzyme Class | Gene Example | Function in Deoxysugar Biosynthesis | Potential for Discovery |
| Glucose-1-phosphate thymidylyltransferase | rmlA | Catalyzes the formation of dTDP-D-glucose from dTTP and glucose-1-phosphate. researchgate.net | While core function is conserved, variants with altered kinetics could be found. |
| dTDP-D-glucose 4,6-dehydratase | rmlB / rfbB | Converts dTDP-D-glucose to the key intermediate dTDP-4-keto-6-deoxy-D-glucose. nih.govwikipedia.orguniprot.org | Novel dehydratases might offer enhanced stability or different kinetic profiles. |
| dTDP-4-keto-6-deoxy-D-glucose 4-aminotransferase | wecE | Catalyzes the C4-amination to form this compound. researchgate.net | High potential for discovering enzymes with varied stereoselectivity and substrate tolerance. |
| 3,4-Ketoisomerase | tyl1a | Isomerizes the keto-intermediate, creating alternative sugar scaffolds for amination. nih.gov | Discovery of new isomerases could lead to pathways for entirely novel aminosugars. |
Engineering Stereospecificity and Substrate Promiscuity in Glycosyltransferases and Aminotransferases
The ability to manipulate the enzymes involved in the biosynthesis and transfer of this compound is a major goal for biotechnology. Key targets for protein engineering are the aminotransferases and glycosyltransferases. Aminotransferases determine the stereochemistry at the C4 position, distinguishing between glucose and galactose configurations. Engineering these enzymes could allow for the production of specific isomers on demand.
Research has shown that some enzymes in deoxysugar pathways exhibit relaxed substrate specificity. For example, the 3,4-ketoisomerase Tyl1a can process alternative substrates, a trait that holds significant promise for biosynthetic engineering endeavors. nih.gov Similarly, certain glycosyltransferases are known to be flexible, capable of transferring unnatural sugars to acceptor molecules. nih.gov Future work will involve creating mutant libraries and using computational modeling to alter the active sites of these enzymes. The goal is to develop biocatalysts that can efficiently incorporate this compound or its analogues into various molecular scaffolds, thereby generating structural diversity in natural products. nih.gov
Rational Design of Inhibitors Targeting this compound Metabolism
The pathways leading to the formation of deoxysugars are often essential for the viability and virulence of pathogenic bacteria but are absent in humans, making them excellent targets for antimicrobial drug development. nih.gov The enzymes in the this compound pathway are no exception. Rational inhibitor design can be used to create potent and specific drugs that block this metabolic route.
Key enzymatic targets for inhibition include:
dTDP-D-glucose 4,6-dehydratase (RmlB): This enzyme catalyzes the first committed step toward many deoxysugars. As a well-understood enzyme and a member of the short-chain dehydrogenase/reductase (SDR) family, it is a prime target. nih.govwikipedia.org The design of mechanism-based inhibitors that mimic the substrate at various stages of the catalytic cycle is a promising strategy. mit.edu
dTDP-4-keto-6-deoxy-D-glucose 4-aminotransferase: As the enzyme that directly produces the aminosugar, its inhibition would be highly specific. Aminotransferases are a known class of drug targets, and inhibitors can be designed to act as substrate analogues. patsnap.com For example, compounds like amiclenomycin (B1667051) have been shown to irreversibly inactivate aminotransferases involved in other biosynthetic pathways. nih.gov
Computational screening and structural biology will be pivotal in identifying allosteric sites and designing non-competitive inhibitors, which can offer greater specificity and reduced off-target effects. nih.gov
| Target Enzyme | Rationale for Inhibition | Example Inhibitor Strategy |
| dTDP-D-glucose 4,6-dehydratase (RmlB) | Essential for many pathogenic bacteria; pathway absent in humans. nih.gov | Design of mechanism-based inhibitors that mimic reaction intermediates. mit.edu |
| dTDP-4-keto-6-deoxy-D-glucose 4-aminotransferase | Controls the final, specific step to the aminosugar; PLP-dependent. | Development of substrate analogues or irreversible inactivators like amiclenomycin. patsnap.comnih.gov |
| This compound Acyltransferase | Blocks the modification of the aminosugar, preventing its incorporation into cell surface antigens. vaia.com | Substrate-mimicking compounds that block the binding of acetyl-CoA or the sugar nucleotide. |
Development of Novel Glycodrugs and Glycoconjugates via Biosynthetic Approaches
Deoxysugars are critical components of many clinically important natural products, including antibiotics and anticancer agents. nih.gov The ability to produce this compound and engineer enzymes that utilize it opens the door to creating novel glycodrugs and glycoconjugates through "glycodiversification."
By introducing the biosynthetic genes for this sugar into a host organism that produces a natural product, it may be possible to generate new versions of that product glycosylated with 4-amino-4,6-dideoxy-D-galactose. This approach, often termed pathway engineering, can lead to compounds with improved efficacy, altered modes of action, or better pharmacokinetic properties. The enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose has already been achieved on a preparatory scale, demonstrating the feasibility of producing these activated sugar donors for use in biocatalytic reactions. nih.gov Combining this with the engineered promiscuity of glycosyltransferases will be a powerful strategy for generating libraries of new bioactive compounds. nih.gov
Q & A
Basic Research Questions
Q. What is the biosynthetic pathway of dTDP-4-amino-4,6-dideoxy-D-galactose in bacterial systems?
- Methodological Answer : The biosynthesis begins with dTDP-glucose, which undergoes a 4,6-dehydration catalyzed by TDP-glucose 4,6-dehydratase (EC 4.2.1.46) to form dTDP-4-keto-6-deoxy-D-glucose. This intermediate is then aminated at the C-4 position via a PLP-dependent aminotransferase, yielding the final product. Structural analogs like this compound are often derived through epimerization or additional modifications by enzymes such as UDP-glucose 4-epimerase (EC 5.1.3.2) .
- Key Enzymes :
| Enzyme | EC Number | Role |
|---|---|---|
| TDP-glucose 4,6-dehydratase | 4.2.1.46 | Catalyzes dehydration |
| Aminotransferase | 2.6.1.- | Introduces amino group |
| UDP-glucose 4-epimerase | 5.1.3.2 | Modifies stereochemistry |
Q. Which analytical techniques are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : For resolving stereochemistry and confirming deoxy/amino substitutions.
- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.
- Capillary Electrophoresis (CE) : For purity assessment and separation of nucleotide sugars.
- X-ray Crystallography : Used to resolve enzyme-substrate complexes (e.g., WlaRA/WlaRB structures) .
Advanced Research Questions
Q. How are kinetic parameters (e.g., KM, Vmax) determined for enzymes involved in this compound biosynthesis?
- Methodological Answer :
- Experimental Setup : Reactions contain 50 mM HEPES (pH 7.5), 0.2 mM NADPH, and varying substrate concentrations (0.025–5.0 mM). Enzymes like KijD10 or WlaRB are added to initiate reactions at 23°C.
- Data Analysis : Initial rates are plotted against substrate concentrations and fitted to the Michaelis-Menten equation (vo = (Vmax[S])/(KM + [S])) using software like PRISM (GraphPad). Mutant enzyme variants (e.g., WlaRB mutants) are compared to assess catalytic efficiency .
Q. How can structural data resolve contradictions in enzyme-substrate binding mechanisms?
- Methodological Answer :
- X-ray Crystallography : High-resolution structures (e.g., 1.8 Å) of enzymes like dTDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase reveal active-site residues involved in substrate orientation.
- Site-Directed Mutagenesis : Testing conserved residues (e.g., Tyr157, Lys161 in GDP-mannose 4,6-dehydratase) clarifies their roles in hydride transfer or cofactor binding.
- Contradiction Resolution : For example, conflicting reports on cofactor specificity (NAD vs. NADP) are addressed by comparing structural motifs (e.g., Rossmann folds) across homologs .
Q. What experimental strategies address discrepancies in cofactor requirements (NADPH vs. NADH) for aminotransferases in this pathway?
- Methodological Answer :
- Cofactor Screening : Test reactions with NADH, NADPH, or NAD<sup>+</sup> under controlled redox conditions.
- Kinetic Isotope Effects (KIE) : Use deuterated cofactors to distinguish hydride transfer mechanisms.
- Structural Alignment : Compare active-site residues (e.g., His187, Arg192) with homologs of known cofactor preference .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the stereochemical outcome of this compound biosynthesis?
- Methodological Answer :
- Enzyme Source Variability : Epimerases from E. coli vs. Pseudomonas may exhibit divergent stereospecificity.
- Isotope Labeling : Use <sup>13</sup>C-labeled substrates to track carbon flux during epimerization.
- Molecular Dynamics (MD) Simulations : Model substrate-enzyme interactions to predict stereochemical preferences .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
